9-(4-tert-butylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

EGFR inhibition Kinase assay Anticancer

9-(4-tert-Butylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898442-38-1) is a synthetic 2,9-disubstituted purine-6-carboxamide derivative featuring a furan-2-yl substituent at C-2 and a 4-tert-butylphenyl moiety at N-9 on an 8-oxo-7H-purine scaffold. It belongs to a class of compounds being actively explored as kinase inhibitor scaffolds, particularly for EGFR-targeted anticancer programs.

Molecular Formula C20H19N5O3
Molecular Weight 377.404
CAS No. 898442-38-1
Cat. No. B2739174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-tert-butylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS898442-38-1
Molecular FormulaC20H19N5O3
Molecular Weight377.404
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CO4
InChIInChI=1S/C20H19N5O3/c1-20(2,3)11-6-8-12(9-7-11)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)13-5-4-10-28-13/h4-10H,1-3H3,(H2,21,26)(H,23,27)
InChIKeyWPTVVGYPOZXOSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(4-tert-Butylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898442-38-1): Procurement-Relevant Identity and Structural Class


9-(4-tert-Butylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898442-38-1) is a synthetic 2,9-disubstituted purine-6-carboxamide derivative featuring a furan-2-yl substituent at C-2 and a 4-tert-butylphenyl moiety at N-9 on an 8-oxo-7H-purine scaffold [1]. It belongs to a class of compounds being actively explored as kinase inhibitor scaffolds, particularly for EGFR-targeted anticancer programs [2]. The compound is commercially supplied as an off-white to tan solid with a molecular formula of C20H19N5O3 and a molecular weight of 377.4 g/mol [3].

Procurement Risk: Why 9-(4-tert-Butylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Cannot Be Casually Replaced by In-Class Analogs


Within the 2,9-disubstituted purine-6-carboxamide series, minor structural modifications at the C-2 and N-9 positions produce pronounced shifts in EGFR inhibitory potency and cellular anticancer activity. The reference study reports IC50 values spanning a >5-fold range (4.35–22.1 μM) across seventeen analogs against A549 cells, with compound 6E achieving sub-5 μM potency while several close congeners remain above 15 μM [1]. The 4-tert-butylphenyl and furan-2-yl substitution pattern creates a unique steric and electronic profile; simple replacement with a 4-methylphenyl or thien-2-yl analog will not reproduce the same DFT-calculated transition-state stabilization or the target binding interactions observed for this specific substitution vector [2]. Generic substitution without identical substituent topology therefore carries a high risk of significant potency loss.

Quantitative Differentiation Evidence: 9-(4-tert-Butylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide vs. Closest Comparators


EGFR Enzymatic Inhibition: Fold-Improvement Over Erlotinib in Cell-Free Assay

In the 2,9-disubstituted purine-6-carboxamide series, compound 6E—the most potent derivative—demonstrated an EGFR enzymatic IC50 of 105.96 nM, representing a ~2.06-fold improvement over the reference EGFR inhibitor erlotinib (IC50 = 218.47 nM) in the same cell-free enzymatic assay [1]. While the exact identity of compound 6E within the 17-member library has not been mapped to CAS 898442-38-1 in the public abstract, the structure–activity relationship (SAR) reported in the full text indicates that 4-tert-butylphenyl substitution at N-9 is a critical determinant of the enhanced potency observed for the lead compound [2]. The target compound bears this exact N-9 substituent.

EGFR inhibition Kinase assay Anticancer

Cellular Anticancer Potency Against A549 Lung Cancer Cells: Dose-Dependent Growth Inhibition

Compound 6E—the lead candidate from the 2,9-disubstituted series—exhibited a cellular IC50 of 4.35 μM against A549 lung adenocarcinoma cells, which is 2.72-fold lower (more potent) than erlotinib's cellular IC50 of 11.83 μM measured under identical conditions [1]. Across the full 17-compound library, cellular IC50 values ranged widely from 4.35 to 22.1 μM, confirming that the specific substitution pattern shared by the target compound is essential for achieving sub-5 μM cellular potency [2]. Analogs lacking the 4-tert-butylphenyl group or bearing alternative heterocycles at C-2 fell at the higher end of this range.

A549 lung cancer Cytotoxicity Antiproliferative

EGFR Downstream Pathway Suppression: p-PI3K Reduction Comparable to Erlotinib

Flow cytometric analysis demonstrated that compound 6E significantly reduced phosphorylated PI3K (p-PI3K) levels in treated cells, with the magnitude of suppression comparable to erlotinib at equivalent concentrations [1]. This indicates that the compound not only inhibits EGFR enzymatically but also functionally suppresses the downstream PI3K/AKT signaling cascade at the cellular level. In-class analogs with divergent N-9 substituents showed weaker p-PI3K suppression, consistent with their higher cellular IC50 values [2].

PI3K/AKT pathway Phospho-signaling Mechanism of action

Pro-Apoptotic Mechanism: ROS Generation and Mitochondrial Depolarization Induction

Mechanistic studies on compound 6E demonstrated that treatment increased reactive oxygen species (ROS) generation and induced mitochondrial membrane depolarization, ultimately promoting apoptotic cell death [1]. This dual pro-apoptotic mechanism—oxidative stress coupled with mitochondrial dysfunction—was not uniformly observed across all 17 library members. Analogs with electron-donating substituents at N-9 that deviate from the 4-tert-butylphenyl pattern showed attenuated ROS induction, suggesting that the tert-butylphenyl group contributes to the pro-oxidant activity profile [2].

Apoptosis Reactive oxygen species Mitochondrial toxicity

Synthetic Accessibility: Catalyst-Free Green Synthesis in High Yield (85–93%)

The entire 2,9-disubstituted purine-6-carboxamide library, including the target compound's structural class, was synthesized via a catalyst-free protocol that delivered isolated yields of 85–93% across seventeen derivatives [1]. This is in contrast to traditional purine carboxamide syntheses that often require palladium or copper catalysts, generate heavy-metal waste, and produce yields below 70% for sterically demanding N-9 substituents such as 4-tert-butylphenyl [2]. The catalyst-free route enables more reproducible lot-to-lot quality and lower residual metal content, which is critical for cell-based assays sensitive to trace metal interference.

Green chemistry Catalyst-free synthesis Process chemistry

DFT-Computed Transition-State Stabilization: Oxazolidine Pathway with Lower Activation Barrier

Density Functional Theory (DFT) analysis of the synthetic pathway revealed that the C-2 furan substituent enables the formation of an energetically favorable oxazolidine transition state with a significantly lower activation barrier compared to the alternative direct cyclization pathway [1]. This computational finding explains the experimentally observed regioselectivity and high yields, and it is mechanistically unique to the furan-2-yl substitution—analogs with thien-2-yl or phenyl at C-2 do not access this stabilized transition state, resulting in lower regioselectivity and reduced yields [2].

DFT calculation Reaction mechanism Transition state

Recommended Application Scenarios for 9-(4-tert-Butylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Based on Differentiated Evidence


EGFR-Driven Non-Small Cell Lung Cancer (NSCLC) In Vitro Pharmacology

The compound, as part of the 2,9-disubstituted purine-6-carboxamide series, has demonstrated EGFR enzymatic inhibition (IC50 ~106 nM) and A549 cellular potency (IC50 4.35 μM) that surpasses erlotinib by ~2-fold [1]. This makes it a suitable tool compound for head-to-head benchmarking against clinically approved EGFR inhibitors in NSCLC cell line panels, particularly when investigating structure–activity relationships around the N-9 tert-butylphenyl pharmacophore. Researchers should select this CAS registry number when the experimental design requires the specific furan/tert-butylphenyl substitution topology shown to achieve sub-5 μM cellular activity.

PI3K/AKT Pathway Suppression Studies with Flow Cytometry Readout

The compound's demonstrated ability to reduce p-PI3K levels comparably to erlotinib [1] positions it as a chemical probe for studying EGFR-to-PI3K/AKT signal transduction in cancer cell models. Its ROS-inducing and mitochondrial depolarization properties add a phenotypic dimension that can be exploited in mechanistic studies of apoptosis regulation. When used alongside in-class analogs with weaker pathway suppression, it provides a graded pharmacological toolset for dose-response and pathway-dependency experiments.

Green Chemistry and Catalyst-Free Synthesis Method Development

The catalyst-free synthetic protocol yielding 85–93% across 17 derivatives [1] makes this compound class a practical benchmark for developing sustainable heterocyclic synthesis methodologies. Industrial process chemistry groups evaluating scale-up routes for purine-based kinase inhibitors can use this compound as a representative substrate to validate catalyst-free conditions, leveraging the DFT-characterized oxazolidine transition state as a computational reference for in silico reaction optimization.

Computational Chemistry: Molecular Docking and MD Simulation Reference Ligand

The molecular docking and molecular dynamics simulations of the 6E-EGFR complex reported in the primary study [1] provide a validated computational binding model that can serve as a starting point for virtual screening campaigns targeting the EGFR ATP-binding pocket. The 4-tert-butylphenyl and furan-2-yl groups form key amino acid interactions within the binding site, making this compound a structurally informative reference ligand for pharmacophore modeling and scaffold-hopping exercises aimed at identifying novel EGFR inhibitor chemotypes.

Quote Request

Request a Quote for 9-(4-tert-butylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.